molecular formula C16H24N2O4 B7102175 benzyl (3R)-3-hydroxy-4-[2-hydroxypropyl(methyl)amino]pyrrolidine-1-carboxylate

benzyl (3R)-3-hydroxy-4-[2-hydroxypropyl(methyl)amino]pyrrolidine-1-carboxylate

Cat. No.: B7102175
M. Wt: 308.37 g/mol
InChI Key: GIOSDEPMVJSQHS-PESDSKBTSA-N
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Description

Benzyl (3R)-3-hydroxy-4-[2-hydroxypropyl(methyl)amino]pyrrolidine-1-carboxylate is a complex organic compound characterized by a pyrrolidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3R)-3-hydroxy-4-[2-hydroxypropyl(methyl)amino]pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the use of pyrrolidine derivatives as starting materials, which undergo various functional group transformations to introduce the hydroxypropyl and benzyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as flow chemistry and microreactor systems can be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3R)-3-hydroxy-4-[2-hydroxypropyl(methyl)amino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, benzyl (3R)-3-hydroxy-4-[2-hydroxypropyl(methyl)amino]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis .

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its structure suggests it could interact with biological targets, making it a candidate for drug development and biochemical research .

Industry

In the industrial sector, the compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a useful intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of benzyl (3R)-3-hydroxy-4-[2-hydroxypropyl(methyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, altering metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their functional groups and substituents .

Uniqueness

What sets benzyl (3R)-3-hydroxy-4-[2-hydroxypropyl(methyl)amino]pyrrolidine-1-carboxylate apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

benzyl (3R)-3-hydroxy-4-[2-hydroxypropyl(methyl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-12(19)8-17(2)14-9-18(10-15(14)20)16(21)22-11-13-6-4-3-5-7-13/h3-7,12,14-15,19-20H,8-11H2,1-2H3/t12?,14?,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOSDEPMVJSQHS-PESDSKBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C1CN(CC1O)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN(C)C1CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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